molecular formula C12H2Br8O<br>C6HBr4-O-C6HBr4<br>C12H2Br8O B1353230 Octabromodiphenyl ether CAS No. 85446-17-9

Octabromodiphenyl ether

Cat. No.: B1353230
CAS No.: 85446-17-9
M. Wt: 801.4 g/mol
InChI Key: ORYGKUIDIMIRNN-UHFFFAOYSA-N
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Description

Octabromodiphenyl ether is a brominated flame retardant that belongs to the group of polybrominated diphenyl ethers. It is commonly used as an additive flame retardant in various polymers, particularly in the housings of electrical and electronic equipment. The compound is known for its high bromine content, which contributes to its effectiveness in preventing the spread of fire .

Preparation Methods

Synthetic Routes and Reaction Conditions

Octabromodiphenyl ether is typically synthesized through the bromination of diphenyl ether. The process involves the reaction of diphenyl ether with bromine in the presence of a catalyst, such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination of the diphenyl ether molecule, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, this compound is produced as a technical mixture containing various polybrominated diphenyl ether congeners. The commercial product, often referred to as “Octabrom,” consists of a mixture of heptabromodiphenyl ether and this compound, with an average of 7.2 to 7.7 bromine atoms per molecule .

Chemical Reactions Analysis

Types of Reactions

Octabromodiphenyl ether undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various brominated phenols, lower brominated diphenyl ethers, and halogen-substituted diphenyl ethers .

Mechanism of Action

The mechanism of action of octabromodiphenyl ether as a flame retardant involves the release of bromine radicals during combustion. These bromine radicals interfere with the combustion process by reacting with free radicals in the flame, thereby inhibiting the propagation of the flame. This process effectively slows down or prevents the spread of fire .

Comparison with Similar Compounds

Similar Compounds

  • Tetrabromobisphenol A
  • 1,2-bis (pentabromophenoxy) ethane
  • 1,2-bis (tribromophenoxy)ethane
  • Triphenyl phosphate
  • Resorcinol bis (diphenylphosphate)
  • Brominated polystyrene

Uniqueness

Octabromodiphenyl ether is unique due to its high bromine content and its effectiveness as a flame retardant in various polymers. While other compounds like tetrabromobisphenol A and brominated polystyrene are also used as flame retardants, this compound is particularly effective in specific applications, such as in the housings of electrical and electronic equipment .

Properties

IUPAC Name

1,2,3,4-tetrabromo-5-(2,3,4,5-tetrabromophenoxy)benzene
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InChI

InChI=1S/C12H2Br8O/c13-3-1-5(9(17)11(19)7(3)15)21-6-2-4(14)8(16)12(20)10(6)18/h1-2H
Source PubChem
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InChI Key

ORYGKUIDIMIRNN-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)Br)Br)OC2=CC(=C(C(=C2Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2Br8O
Source PubChem
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DSSTOX Substance ID

DTXSID9047548
Record name 1,1'-Oxybis(2,3,4,5-tetrabromobenzene)
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Molecular Weight

801.4 g/mol
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Physical Description

Off-white solid; [HSDB], WHITE FLAKES OR POWDER.
Record name Octabromodiphenyl ethers
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Record name DIPHENYLETHER, OCTABROMO DERIVATIVE
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Solubility

All g/L at 25 °C: methanol, 2; methylene chloride, 110; toluene, 190; benzene, 200; styrene, 250; methyl ethyl ketone, 40; acetone, 20., In water, 0.005 mg/L (commercial product), Solubility in water: very poor
Record name Octabromodiphenyl ethers
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Density

2.76, Relative density (water = 1): 2.9
Record name Octabromodiphenyl ethers
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Record name DIPHENYLETHER, OCTABROMO DERIVATIVE
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Vapor Pressure

1.275X10-9 mm Hg at 25 °C, negligible
Record name Octabromodiphenyl ethers
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Color/Form

Off-white powder (commercial)

CAS No.

85446-17-9, 32536-52-0
Record name 2,2',3,3',4,4',5,5'-Octabromodiphenyl ether
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Record name Benzene, 1,1'-oxybis-, octabromo deriv.
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Record name 1,1'-Oxybis(2,3,4,5-tetrabromobenzene)
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Record name Diphenyl ether, octabromo derivative
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Record name 2,2',3,3',4,4',5,5'-OCTABROMODIPHENYL ETHER
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Record name Octabromodiphenyl ethers
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Melting Point

200 °C (range, 167-257 °C), 167-257 °C
Record name Octabromodiphenyl ethers
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7110
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIPHENYLETHER, OCTABROMO DERIVATIVE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1667
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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